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molecular formula C7H12F3NO2 B8454993 Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl-

Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl-

Cat. No. B8454993
M. Wt: 199.17 g/mol
InChI Key: ATXIQVFUCBCAPS-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

To a clear solution of 3,3,3-trifluoro-2,2-dimethylpropionic acid (5.000 g, 32.0 mmol) in MeCN (22.88 ml) was added triethylamine (9.82 ml, 70.5 mmol) followed by HATU (12.79 g, 33.6 mmol) and the mixture was stirred at room temperature. After 15 min, to the dark clear mixture was added N,O-dimethylhydroxylamine hydrochloride (3.44 g, 35.2 mmol) and the mixture was stirred at room temperature. After 18 h, the reaction mixture was diluted with EtOAc (100 mL) and washed with 1 N HCl (2×100 mL), and sat. NaCl (5×100 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material as a orange solid. The orange solid was absorbed onto a plug of silica gel and purified by silica gel chromatography eluting with a gradient of 0% to 25% EtOAc in heptane to provide 3,3,3-trifluoro-N-methoxy-N,2,2-trimethylpropanamide (5.0503 g, 25.4 mmol, 79% yield) as yellow liquid. 1H NMR (300 MHz, CDCl3) δ 3.71 (3H, s), 3.22 (3H, s), 1.51 (6H, d, J=0.7 Hz); LCMS (ESI) m/z 200.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.82 mL
Type
reactant
Reaction Step One
Name
Quantity
22.88 mL
Type
solvent
Reaction Step One
Name
Quantity
12.79 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.44 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4](O)=[O:5].C(N(CC)CC)C.CN([C:21]([O:25][N:26]1N=NC2C=CC=N[C:27]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.CNOC>CC#N.CCOC(C)=O>[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4]([N:26]([O:25][CH3:21])[CH3:27])=[O:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(C(=O)O)(C)C)(F)F
Name
Quantity
9.82 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
22.88 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
12.79 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.44 g
Type
reactant
Smiles
Cl.CNOC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with 1 N HCl (2×100 mL), and sat. NaCl (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material as a orange solid
CUSTOM
Type
CUSTOM
Details
The orange solid was absorbed onto a plug of silica gel
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0% to 25% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C(C(=O)N(C)OC)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.4 mmol
AMOUNT: MASS 5.0503 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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